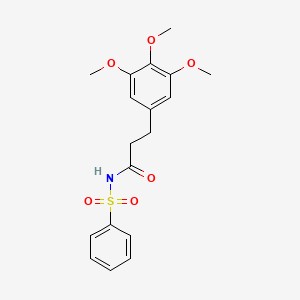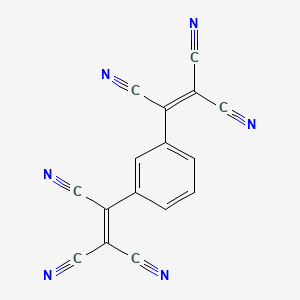
2,2'-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile) is a chemical compound characterized by its unique structure, which includes a phenylene group connected to ethene and tricarbonitrile groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile) typically involves the reaction of 1,3-phenylenediamine with ethene-1,1,2-tricarbonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
化学反应分析
Types of Reactions
2,2’-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure of the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitrile derivatives, while reduction could produce amines or other reduced forms of the compound .
科学研究应用
2,2’-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties .
作用机制
The mechanism by which 2,2’-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile) exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can lead to the formation of new compounds with different properties. These interactions are crucial for its applications in materials science and organic synthesis .
相似化合物的比较
Similar Compounds
2,2’-(1,2-Ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine): This compound has a similar structure but includes triazine groups instead of tricarbonitrile groups.
1,1,2,2-Tetraphenylethylene: Another related compound with a similar ethene backbone but different substituents.
Uniqueness
2,2’-(1,3-Phenylene)di(ethene-1,1,2-tricarbonitrile) is unique due to its combination of phenylene and tricarbonitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in materials science and organic synthesis .
属性
CAS 编号 |
121135-21-5 |
|---|---|
分子式 |
C16H4N6 |
分子量 |
280.24 g/mol |
IUPAC 名称 |
2-[3-(1,2,2-tricyanoethenyl)phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C16H4N6/c17-5-13(6-18)15(9-21)11-2-1-3-12(4-11)16(10-22)14(7-19)8-20/h1-4H |
InChI 键 |
FHNCPUIDJNRGNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=C(C#N)C#N)C#N)C(=C(C#N)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
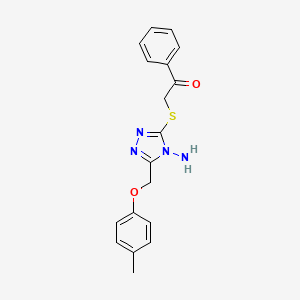
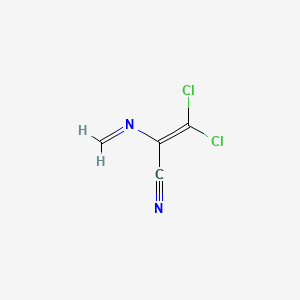
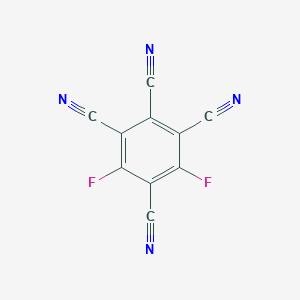
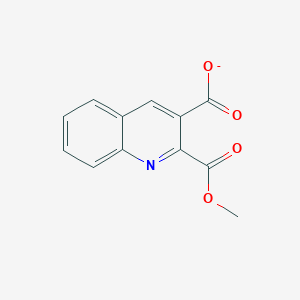
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)
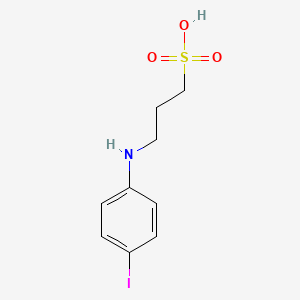
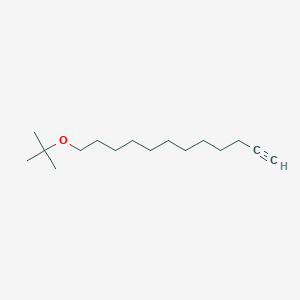
![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
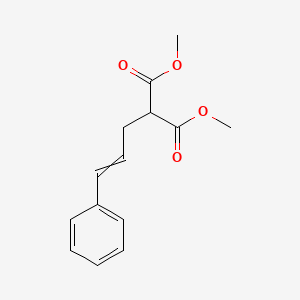

![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one](/img/structure/B14289856.png)
